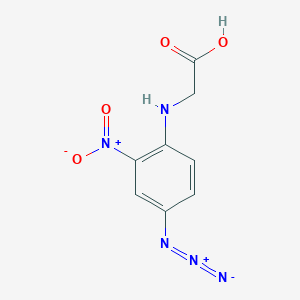
N-(4-Azido-2-nitrophenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Azido-2-nitrophenyl)glycine is a compound that features both azido and nitro functional groups attached to a phenyl ring, with a glycine moiety. This compound is known for its photoactivatable properties, making it useful in various scientific applications, particularly in the field of bioconjugation and crosslinking.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-fluoro-3-nitrophenyl azide with glycine under controlled conditions . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for N-(4-Azido-2-nitrophenyl)glycine are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azido-2-nitrophenyl)glycine undergoes various chemical reactions, including:
Common Reagents and Conditions
Photolysis: UV light is the primary reagent for initiating photolysis reactions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Photolysis: The major products include nitrene insertion products and ring-expanded compounds.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.
Scientific Research Applications
N-(4-Azido-2-nitrophenyl)glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Azido-2-nitrophenyl)glycine primarily involves the formation of a nitrene intermediate upon UV light exposure. This highly reactive species can insert into various chemical bonds, leading to covalent modifications of nearby molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
N-(5-Azido-2-nitrobenzoyloxysuccinimide): Another photoactivatable crosslinker with similar properties but different spacer arm length and solubility characteristics.
Sulfo-SANPAH (sulfosuccinimidyl-6-[4-azido-2-nitrophenylamino]hexanoate): A water-soluble crosslinker used for cell-surface protein crosslinking.
Uniqueness
N-(4-Azido-2-nitrophenyl)glycine is unique due to its specific combination of azido and nitro groups, which provide distinct reactivity and versatility in various applications. Its ability to form stable amide bonds with primary amines and its photoactivatable nature make it particularly valuable in bioconjugation and crosslinking studies .
Properties
CAS No. |
38873-75-5 |
|---|---|
Molecular Formula |
C8H7N5O4 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-(4-azido-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C8H7N5O4/c9-12-11-5-1-2-6(10-4-8(14)15)7(3-5)13(16)17/h1-3,10H,4H2,(H,14,15) |
InChI Key |
FHUYBHRAWRYYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















